(-)-Cyclorphan
説明
Historical Context of Morphinan (B1239233) Derivative Discovery and Early Research Efforts
The exploration of morphinan derivatives is rooted in the long-standing quest to develop effective pain relief medications. Following the isolation of morphine, extensive research has focused on modifying its chemical structure to create analgesics with improved properties and fewer adverse effects.
The development of (-)-Cyclorphan occurred within the context of mid-20th-century synthetic opioid analgesic programs. These programs were driven by the goal of creating potent painkillers that lacked the high addiction potential associated with traditional opioids like morphine. The chemical manipulation of the morphinan skeleton was a primary strategy to dissociate the desired analgesic effects from unwanted side effects.
This compound was first synthesized in 1964 by researchers at the Research Corporation. wikipedia.org Initial investigations in clinical trials revealed that the compound provided strong pain relief, had good absorption, and a relatively long duration of action. wikipedia.org However, its development was not pursued further due to the presentation of psychotomimetic effects, which were attributed to its activation of the κ-opioid receptor (KOR). wikipedia.org This early finding sparked academic interest in its unique mode of action.
Academic Significance of this compound's Unique Pharmacological Profile
The academic importance of this compound stems from its complex and unique interactions with various opioid receptors, which helped to elucidate the distinct functions of these receptor subtypes.
This compound exhibits a distinct pattern of activity across the three classical opioid receptors. It functions as a weak partial agonist or antagonist at the μ-opioid receptor (MOR), a full agonist at the κ-opioid receptor (KOR), and to a significantly lesser extent, an agonist at the δ-opioid receptor (DOR). wikipedia.org Its affinity for the DOR is reportedly 75-fold lower than its affinity for the KOR. wikipedia.org
Research comparing this compound with a close analog highlights its receptor selectivity profile. While both this compound and its cyclobutyl analog were found to be approximately two-fold more selective for the KOR than the MOR, their selectivity relative to the DOR differed significantly. drugbank.com
| Compound | Receptor Selectivity (KOR vs. MOR) | Receptor Selectivity (KOR vs. DOR) |
|---|---|---|
| This compound | ~2-fold greater for KOR | 4-fold greater for KOR |
| Cyclobutyl Analogue | ~2-fold greater for KOR | 18-fold greater for KOR |
This compound is classified as a mixed agonist-antagonist opioid. nih.gov This class of compounds was developed based on the theory that engaging multiple opioid receptors with different effects (i.e., activating one while blocking another) could produce analgesia with a reduced liability for physical dependence. nih.govnih.gov The discovery and study of compounds like nalorphine (B1233523) and cyclazocine (B1219694) contributed to a multi-receptor model to explain the complex pharmacology of these agents. nih.gov this compound's profile as a KOR agonist and MOR partial agonist/antagonist provided a valuable tool for researchers to investigate the specific physiological roles of the kappa and mu receptor systems, contributing significantly to the understanding of opioid pharmacology. drugbank.com
Structure
2D Structure
3D Structure
特性
分子式 |
C20H27NO |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17?,19-,20-/m1/s1 |
InChIキー |
NLBUEDSBXVNAPB-IPNZSQQUSA-N |
異性体SMILES |
C1CC[C@@]23CCN([C@@H](C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
正規SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5 |
製品の起源 |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyclorphan
Pioneering Synthetic Routes to the (-)-Cyclorphan Scaffold
The initial synthesis of the this compound scaffold relied on semi-synthetic methods, utilizing readily available morphinan (B1239233) precursors. These early routes established the fundamental chemical transformations required to construct the key structural features of the molecule.
Modification of Precursor Morphinans (e.g., Levorphanol)
The common starting point for the synthesis of this compound is the commercially available morphinan, (-)-3-hydroxy-N-methylmorphinan, also known as levorphanol (B1675180). nih.govnih.gov The first critical step in this pathway is the demethylation of levorphanol at the nitrogen atom to yield the corresponding secondary amine, norlevorphanol (B8719409). nih.gov This N-demethylation creates the necessary reactive site for the subsequent introduction of the characteristic cyclopropylmethyl group.
Introduction of the N-cyclopropylmethyl Group
With norlevorphanol in hand, the synthesis proceeds via N-alkylation. This is achieved by reacting norlevorphanol with (bromomethyl)cyclopropane. nih.gov This reaction, a standard nucleophilic substitution, attaches the cyclopropylmethyl group to the morphinan nitrogen, completing the synthesis of the this compound (also referred to as cyclorphan) scaffold. nih.gov The N-substituent on the morphinan skeleton is a crucial determinant of the compound's pharmacological activity, often defining its profile as an agonist, antagonist, or mixed agonist-antagonist. mdpi.comresearchgate.net The introduction of the N-cyclopropylmethyl group, in particular, is a well-established strategy for conferring potent activity at opioid receptors. researchgate.net
Advanced Synthetic Approaches for this compound Analogues
Building upon the fundamental scaffold, medicinal chemists have developed advanced synthetic methods to create a diverse array of this compound analogues. These efforts are primarily focused on modifying the phenolic group and the nitrogen substituent to fine-tune the molecule's interaction with opioid receptors and improve its therapeutic potential.
Strategies for Phenolic Group Modification (e.g., Aminothiazolomorphinans)
The phenolic hydroxyl group at the C-3 position of the morphinan structure is a common site for metabolic conjugation, which can lead to low oral bioavailability and a short duration of action. nih.gov To overcome this, strategies have been developed to replace or modify this group. One notable approach is the synthesis of aminothiazolomorphinans, where the phenol (B47542) is replaced with an aminothiazole ring. nih.govnih.gov
The synthesis of these analogues begins with the conversion of the phenolic hydroxyl group of cyclorphan (B1240199) into a triflate (trifluoromethanesulfonate), a good leaving group. nih.gov This intermediate can then undergo further reactions. For instance, novel aminothiazole derivatives of cyclorphan have been prepared through a bromine-mediated aminothiazole-cyclocondensation under acidic conditions, followed by O-demethylation using boron tribromide (BBr₃) to yield the final aminothiazole product. nih.gov These aminothiazolomorphinans have been developed as potent kappa opioid receptor (KOR) agonists. nih.gov
Synthesis of N-Substituted and N'-Substituted Derivatives
Further diversification of the aminothiazolomorphinan scaffold has been achieved through the synthesis of N-substituted and N'-substituted derivatives. nih.gov These syntheses expand the structure-activity relationship studies of this class of compounds. For example, N'-methylation of an aminothiazole intermediate can be achieved using paraformaldehyde and sodium borohydride (B1222165) (NaBH₄) in quantitative yields. nih.gov Subsequent O-demethylation provides the N'-methylated aminothiazolomorphinan. nih.gov
A series of N-substituted and N'-substituted aminothiazole-derived morphinans have been synthesized to explore their effects on opioid receptor affinity and function. nih.gov For example, the N-cyclopropylmethyl group of cyclorphan has been replaced with groups like a fluoropropyl group. nih.gov Studies have shown that N'-monosubstituted aminothiazolomorphinan analogues generally display high affinities at kappa opioid receptors. nih.gov
Preparation of Bridged and Cyclic Variants
To explore the impact of conformational constraints on receptor binding and activity, bridged and cyclic variants of morphinans have been synthesized. One approach involves creating bivalent ligands by introducing bridges at the C-2 position of the morphinan skeleton. nih.gov Selective o-formylation of morphinans like levorphanol provides a handle for introducing various substituents. nih.gov This has led to the synthesis of 2-hydroxymethyl- and 2-aminomethyl-3-hydroxymorphinans. Bivalent ligands have then been created by connecting two morphinan units through these C-2 substituents using linkers such as secondary and tertiary aminomethyl groups or amide bonds. nih.gov This bivalent ligand approach has resulted in compounds with significantly higher affinities compared to their univalent counterparts. nih.gov While not directly starting from cyclorphan, these strategies demonstrate the feasibility of creating complex bridged structures within the morphinan class.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound, a member of the morphinan class of compounds, presents significant stereochemical challenges due to its complex, rigid, and polycyclic structure. The biological activity of morphinans is critically dependent on their absolute stereochemistry, with the levorotatory (-) enantiomer typically possessing the desired pharmacological profile. nih.gov Therefore, controlling the spatial arrangement of atoms at multiple stereocenters is a paramount objective in any synthetic route to produce the enantiopomerically pure this compound. rijournals.com
The core of the morphinan skeleton contains several contiguous stereocenters, and their precise configuration dictates the molecule's three-dimensional shape and ability to interact with biological targets. nih.gov Synthetic strategies must therefore be highly stereoselective to avoid the formation of the inactive or differentially active (+)-enantiomer and other diastereomers. The primary approaches employed to achieve this stereochemical control are asymmetric synthesis and chiral resolution. researchgate.netwikipedia.org
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, thereby maximizing efficiency and avoiding the loss of 50% of the material inherent in resolving a racemic mixture. rsc.org This is often accomplished by using chiral auxiliaries, chiral reagents, or chiral catalysts to influence the stereochemical outcome of key bond-forming reactions. rijournals.comresearchgate.net
Several advanced asymmetric strategies have been developed for the synthesis of the morphinan core, which are applicable to this compound:
Catalytic Enantioselective Reactions: Modern synthetic routes often employ powerful catalytic methods to set key stereocenters early in the process. For instance, the Sharpless asymmetric dihydroxylation has been used to introduce stereogenic centers into precursors for morphinan synthesis. rsc.org Another approach involves a Rhodium(I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade to build the bicyclic framework that serves as a precursor to the morphinan core. rsc.org
Intramolecular Cyclizations: The formation of the characteristic ring system of morphinans is a critical stage for stereochemical control. Methods like the Grewe cyclization are pivotal for constructing the morphinan core. rsc.org More recent innovations include double-Heck cyclization reactions that can generate two rings and two adjacent stereogenic centers in a single step with high efficiency. researchgate.net Similarly, a Rh-catalyzed asymmetric "cut-and-sew" transformation has been shown to effectively construct the fused A/B/C rings and the all-carbon quaternary stereocenter found in related morphinans with excellent enantioselectivity. nih.gov
Chiral Resolution
An alternative to asymmetric synthesis is the synthesis of a racemic mixture of the compound, followed by the separation of the enantiomers. wikipedia.org This process is known as chiral resolution. While potentially less efficient as it involves discarding the unwanted enantiomer, it remains a common and effective method. rsc.org
Crystallization of Diastereomeric Salts: The most prevalent method for chiral resolution involves reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., tartaric acid). wikipedia.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated to remove the resolving agent, yielding the pure (-)-enantiomer.
Chiral Chromatography: This technique involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, which allows for their separation. rsc.org
The following table summarizes key asymmetric reactions used in the synthesis of morphinan cores, highlighting the high degree of stereocontrol achieved.
| Reaction/Method | Key Transformation | Catalyst/Reagent | Stereochemical Outcome (er/dr) | Reference |
| Asymmetric 'cut-and-sew' | Construction of fused A/B/C rings and quaternary stereocenter | [Rh(COD)2]NTf2 / Chiral phosphine (B1218219) ligand | 97:3 er | nih.gov |
| Double-Heck Cyclization | Formation of two rings and two contiguous stereocenters | Palladium-based catalyst | Not specified | researchgate.net |
| Sharpless Dihydroxylation | Introduction of initial stereogenic centers | Osmium tetroxide / Chiral ligand | Not specified | rsc.org |
| Grewe Cyclization | Formation of the core morphinan skeleton | Acid treatment (e.g., H3PO4) | Substrate-dependent | rsc.org |
Preclinical Pharmacological Characterization of Cyclorphan
Opioid Receptor Interaction Profiles
(-)-Cyclorphan is a morphinan-class opioid analgesic that exhibits a distinct pharmacological profile across the three main opioid receptor subtypes: mu-opioid receptor (MOR), kappa-opioid receptor (KOR), and delta-opioid receptor (DOR). Its interactions with these receptors are characterized by varying degrees of affinity and efficacy, contributing to its complex pharmacological actions.
Mu-Opioid Receptor (MOR) Affinity and Efficacy
This compound demonstrates significant interaction with the mu-opioid receptor (MOR). Studies indicate that it possesses high affinity for this receptor acs.org. Functionally, its activity at the MOR is complex, being described as a weak partial agonist or antagonist wikipedia.org. This dual nature means it can both stimulate the receptor to a limited extent or block its activation by other agonists. In some research, this compound has been classified specifically as a MOR antagonist nih.gov. Functional assays, such as the [35S]GTPγS binding assay, have also categorized cyclorphan (B1240199) derivatives as having agonist/antagonist properties at the MOR nih.gov.
Partial Agonism and Antagonism at MOR
The classification of this compound as a weak partial agonist at the MOR implies that while it binds to the receptor, it elicits a submaximal response compared to a full agonist wikipedia.org. This partial activation can contribute to analgesic effects without the full spectrum of responses associated with potent MOR agonists, potentially mitigating some adverse effects. Conversely, its antagonistic activity suggests it can block the effects of other MOR agonists by binding to the receptor without activating it wikipedia.orgnih.gov. This mixed activity profile at the MOR is a key feature of its pharmacology.
Kappa-Opioid Receptor (KOR) Affinity and Efficacy
This compound exhibits a strong affinity for the kappa-opioid receptor (KOR) acs.org. Preclinical characterization consistently identifies it as a full agonist at this receptor wikipedia.org. This means that upon binding to the KOR, this compound elicits a maximal biological response. Its kappa agonist properties are considered responsible for its analgesic effects . Studies have also noted its comparable kappa agonist properties to other related compounds nih.gov.
Full Agonism at KOR
As a full agonist at the KOR, this compound effectively activates this receptor system. This potent activation of KOR is a significant aspect of its pharmacological profile, distinguishing it from compounds that might only partially activate or antagonize this receptor. The high affinity and full agonist activity at KOR contribute to its observed effects, including analgesia.
Delta-Opioid Receptor (DOR) Affinity and Efficacy
This compound also interacts with the delta-opioid receptor (DOR), though its affinity for this receptor is considerably lower than for the KOR wikipedia.org. Specifically, its affinity for DOR is reported to be approximately 75-fold lower relative to its affinity for KOR wikipedia.org. Furthermore, its affinity for KOR is only about 4-fold greater than its affinity for DOR nih.gov. Functionally, it acts as a weaker agonist at the DOR compared to its activity at KOR wikipedia.org.
Weaker Agonism at DOR
The designation of this compound as a weaker agonist at the DOR signifies that its interaction with this receptor subtype results in a less pronounced or potent effect compared to its actions at KOR. While it does bind and activate the DOR, this activity is secondary to its primary interactions with MOR and KOR. One study indicated that this compound produced antinociception that was mediated by the delta receptor nih.gov.
Non-Opioid Receptor Interactions
This compound has been evaluated for its interactions with several non-opioid receptor systems, notably the N-methyl-D-aspartate (NMDA) receptor and sigma receptor subtypes.
N-Methyl-D-aspartate (NMDA) Receptor Affinity
Studies have indicated that this compound exhibits notable affinity for the NMDA receptor. Research suggests that this compound possesses a comparatively higher affinity for the NMDA receptor than related compounds like (-)-levorphanol or (-)-butorphan acs.orgacs.org. Its affinity is reported to be close to that of phencyclidine (PCP), with a reported dissociation constant (Ki) of approximately 23 nM acs.orgacs.org. This finding positions this compound as a compound with significant interaction at the NMDA receptor channel.
Sigma Receptor Subtype Affinities (σ1, σ2)
Investigations into the affinity of this compound for sigma receptor subtypes have revealed a different profile compared to its NMDA receptor interaction. This compound has been described as having poor affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors acs.orgacs.orgnih.gov. This contrasts with some other morphinan (B1239233) derivatives, where varying affinities for sigma receptors have been observed acs.orgacs.org.
Receptor Binding and Functional Assays In Vitro
The characterization of this compound's pharmacological profile extends to various in vitro assays designed to elucidate its binding and functional activities at different receptor targets.
Radioligand Displacement Binding Studies
Radioligand displacement binding studies are a cornerstone for determining the affinity of compounds for specific receptors. For opioid receptors, these studies typically involve incubating cell membranes expressing the receptors with radiolabeled ligands in the presence of varying concentrations of the test compound acs.orgnih.gov. While this compound is known to interact with opioid receptors, specific quantitative binding affinity (Ki) values for MOR, KOR, and DOR are not consistently detailed in the provided literature snippets. However, it is generally reported that this compound exhibits high affinity for the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors nih.govresearchgate.net.
Table 1: Non-Opioid Receptor Binding Affinities of this compound
| Receptor Target | Affinity (Ki) |
| NMDA Receptor | ~23 nM |
| Sigma-1 Receptor (σ1) | Poor |
| Sigma-2 Receptor (σ2) | Poor |
Table 2: Opioid Receptor Binding and Functional Characterization of this compound
| Opioid Receptor | Binding Affinity (Qualitative) | Functional Activity |
| MOR | High | Weak partial agonist or antagonist |
| KOR | High | Full agonist |
| DOR | High | Agonist (75-fold lower affinity relative to KOR) |
G-Protein Coupled Receptor (GPCR) Signaling Assays ([35S]GTPγS Binding)
G-protein coupled receptor (GPCR) signaling assays, such as the [35S]GTPγS binding assay, are employed to assess the ability of compounds to modulate G-protein activity, a key signaling pathway for many receptors, including opioid receptors nih.govresearchgate.net. These assays help to determine if a compound acts as an agonist, antagonist, or partial agonist. Research indicates that this compound possesses kappa opioid receptor (KOR) agonist properties, as assessed through such functional assays researchgate.net.
cAMP Inhibition and β-Arrestin Recruitment Assays
Cyclic adenosine (B11128) monophosphate (cAMP) inhibition and β-arrestin recruitment assays are further methods used to characterize the functional signaling pathways activated or inhibited by receptor ligands. While these assays are crucial for a comprehensive understanding of receptor pharmacology, specific data detailing the effects of this compound on cAMP inhibition or β-arrestin recruitment at opioid receptors or other GPCRs were not explicitly found within the provided literature snippets. However, the functional activities described, such as KOR full agonism and MOR weak partial agonism/antagonism, imply downstream signaling events that these assays would typically investigate.
Compound List:
this compound
PCP
(-)-Levorphanol
(-)-Butorphan
(+)-MCL-190
(+)-MCL-191
(+)-DXM (Dextromethorphan)
(+)-DX (Dextrorphan)
(-)-MCL-609
(+)-MCL-740
Neurobiological and Behavioral Investigations of Cyclorphan in Preclinical Models
Modulation of Reward Pathways and Substance Abuse Behaviors in Animal Models
Interactions with Dopaminergic Systems
The dopaminergic system plays a critical role in reward, motivation, and the development of addiction. Preclinical research has established a significant interplay between the kappa opioid receptor (KOR) system, to which (-)-cyclorphan binds as a full agonist, and dopaminergic neurotransmission nih.govuchile.clfrontiersin.org. Studies employing techniques such as microdialysis have demonstrated that acute activation of KORs can lead to a reduction in synaptic dopamine (B1211576) levels within key reward pathways, including the striatum and the medial prefrontal cortex (mPFC) uchile.cl. This inhibitory effect on dopamine release is noteworthy because it opposes the dopamine-elevating properties associated with many drugs of abuse nih.govuchile.cl. Consequently, KOR agonists, including compounds structurally related to this compound, have been investigated as potential therapeutic agents for substance use disorders. The rationale behind this approach is that by counteracting the excessive dopamine surges induced by drugs of abuse, KOR agonists may help to diminish the rewarding effects and compulsive intake of these substances nih.govuchile.cl.
Behavioral Studies on Tolerance and Sensitization in Animal Models
Behavioral studies in animal models are fundamental to understanding the long-term neurobiological adaptations that occur with repeated exposure to drugs, which manifest as tolerance and sensitization. These phenomena are considered crucial in the progression of drug addiction frontiersin.org. Tolerance is characterized by a diminished response to a drug following repeated administration, necessitating higher doses to achieve the same effect. Sensitization, conversely, involves an enhanced response to a drug after repeated exposure, which can persist over extended periods and is thought to reflect enduring maladaptive changes in brain circuitry frontiersin.orgnih.gov.
Attenuation of Morphine Antinociceptive Tolerance
Research into the effects of this compound and its related compounds has explored their capacity to modulate the development of tolerance to the analgesic effects of morphine. Studies involving aminothiazolomorphinans, a class of compounds structurally similar to morphinans like cyclorphan (B1240199), have indicated that certain derivatives can attenuate morphine-induced antinociceptive tolerance in preclinical models. Specifically, a derivative identified as ATPM (1a) has been shown to attenuate morphine antinociceptive tolerance nih.gov. While direct quantitative data specifically for this compound's attenuation of morphine antinociceptive tolerance was not detailed in the provided search results, the findings with its related compounds suggest a potential role for this class of molecules in mitigating opioid tolerance development.
Table 1: Attenuation of Morphine Antinociceptive Tolerance by Related Compounds
| Compound Class/Derivative | Effect on Morphine Antinociceptive Tolerance | Notes |
| Aminothiazolomorphinans (ATPM, 1a) | Attenuates | Observed in animal models; part of a class related to this compound. |
Inhibition of Morphine Sensitization
This compound and its structural analogs have also been examined for their ability to inhibit the development of behavioral sensitization to morphine. Investigations into aminothiazolomorphinan derivatives have yielded evidence supporting this inhibitory effect. For example, derivative 1c was identified as inhibiting morphine sensitization in mice, and derivative 1a has also been reported to inhibit morphine sensitization nih.gov. Furthermore, ATPM-ET, a novel compound characterized as a κ agonist and μ partial agonist and structurally related to aminothiazolomorphinans, demonstrated significant inhibition of morphine-induced behavior sensitization in mice. This effect was observed when ATPM-ET was administered prior to morphine challenges, with significant inhibition noted at doses of 1.5 and 3 mg/kg (subcutaneously) researchgate.netresearchgate.net.
Mechanistic Insights into Cyclorphan S Cellular and Molecular Actions
G-Protein Coupling Selectivity and Downstream Signaling
As a member of the opioid receptor family, the KOR activated by (-)-Cyclorphan couples to inhibitory heterotrimeric G-proteins of the Gi/Go family. nih.govfrontiersin.org This interaction is the foundational step that leads to the modulation of various downstream effectors, including enzymes and ion channels. nih.gov
Activation of Gi/Go Pathways
Upon binding of this compound, the KOR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/Go protein. painphysicianjournal.com This activation leads to the dissociation of the G-protein into its Gαi/o-GTP subunit and Gβγ dimer, both of which are active signaling molecules that interact with downstream targets to produce the cellular effects of the agonist. frontiersin.org The initiation of KOR signaling requires coupling with various Gi/o-family proteins, including conventional subtypes like Gi1, Gi2, Gi3, GoA, and GoB, as well as nonconventional ones such as Gz. nih.gov
Modulation of Adenylyl Cyclase Activity
A primary consequence of Gαi/o activation by KOR agonists is the inhibition of adenylyl cyclase. nih.govbiorxiv.org This enzyme is responsible for the conversion of Adenosine (B11128) Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. biorxiv.orgnih.gov By inhibiting adenylyl cyclase, this compound reduces intracellular cAMP levels. nih.gov This reduction in cAMP has widespread effects on cellular function, as cAMP is a key regulator of protein kinases, particularly Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, including transcription factors and ion channels. duke.edu
Effects on Ion Channels (e.g., Inward-Rectifier Potassium, N-type Calcium)
The dissociated Gβγ dimer, released following KOR activation by this compound, directly modulates the activity of several ion channels. frontiersin.org
N-type Calcium Channels: The Gβγ subunit also acts to inhibit voltage-gated calcium channels, particularly N-type (Cav2.2) channels. nih.govmdpi.compatsnap.comresearchgate.net These channels are critical for neurotransmitter release at presynaptic terminals. patsnap.com By inhibiting the influx of calcium ions (Ca2+) that triggers vesicle fusion, this compound can suppress the release of various neurotransmitters, including those involved in pain signaling like glutamate (B1630785) and substance P. frontiersin.orgpatsnap.com
| Downstream Effector | Action Mediated by | Consequence of KOR Activation |
| Adenylyl Cyclase | Gαi/o | Inhibition |
| GIRK Channels | Gβγ | Activation |
| N-type Ca2+ Channels | Gβγ | Inhibition |
Intracellular Signaling Pathways Involved in this compound's Effects
Beyond the canonical G-protein signaling that directly modulates enzymes and ion channels, KOR activation can also engage other complex intracellular pathways, such as the mitogen-activated protein kinase (MAPK) cascades, and is subject to regulation by proteins like β-arrestin. frontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Activation (e.g., ERK, p38, JNK)
KOR agonists have been shown to activate members of the MAPK family, which are critical in regulating cellular processes like gene expression, cell proliferation, and apoptosis. duke.edunih.gov This activation can be dependent on both G-protein and β-arrestin pathways. frontiersin.org
Extracellular signal-regulated kinases (ERK): Opioid receptor activation, including KOR, can lead to the phosphorylation and activation of ERK1/2. nih.govnih.gov This pathway can be initiated by Gβγ subunits and may involve the transactivation of receptor tyrosine kinases. nih.gov
p38 and c-Jun N-terminal kinase (JNK): Activation of p38 and JNK pathways is also associated with KOR signaling. duke.edu Notably, the activation of p38 MAPK through KOR has been linked to β-arrestin recruitment and may be involved in some of the adverse effects associated with KOR agonists, such as dysphoria. researchgate.netduke.edu
β-Arrestin Recruitment and Receptor Desensitization (Preclinical)
Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), KOR can recruit β-arrestin proteins (β-arrestin 1 and β-arrestin 2). frontiersin.orgmdpi.com This interaction has two major consequences:
Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, effectively dampening the primary signaling pathway. This process, known as desensitization, is a key mechanism for terminating the signal and is a precursor to receptor internalization. mdpi.com
β-Arrestin-Mediated Signaling: In addition to its role in desensitization, β-arrestin can act as a signal transducer itself, initiating a second wave of signaling independent of G-proteins. mdpi.commdpi.com As mentioned, β-arrestin-dependent signaling is implicated in the activation of certain MAPK pathways like p38. researchgate.net
| Signaling Pathway | Potential Mediator(s) | Associated Cellular Process |
| ERK | Gβγ, β-arrestin | Gene regulation, proliferation |
| p38 | β-arrestin | Stress responses, dysphoria |
| JNK | G-protein, β-arrestin | Stress responses, apoptosis |
| Receptor Desensitization | β-arrestin | Termination of G-protein signal |
Allosteric Modulation of Opioid Receptors by Related Compounds
The pharmacological activity of ligands at opioid receptors can be significantly altered by subtle structural modifications, suggesting complex interactions that may extend beyond the primary binding site (orthosteric site). This phenomenon is exemplified by compounds structurally related to this compound, where minor changes in the molecule can shift its functional properties from antagonistic to agonistic at the same receptor. Such changes are indicative of allosteric modulation, where binding to a secondary site on the receptor influences the effects of the primary pharmacophore.
Research into the structure-activity relationships of morphinan (B1239233) derivatives has revealed that the nature of the substituent at the nitrogen atom (N-17) plays a critical role in determining the functional activity of the compound at the µ-opioid receptor (MOR). A key study compared the pharmacological profile of this compound, which has an N-cyclopropylmethyl substituent, with its close analog, (-)-3-hydroxy-N-cyclobutylmethylmorphinan, which features an N-cyclobutylmethyl group. scilit.com
While both compounds demonstrated comparable agonist properties at the κ-opioid receptor (KOR), their effects at the µ-opioid receptor were diametrically opposed. This compound acts as a µ-opioid receptor antagonist, blocking the effects of other µ-agonists. In contrast, its N-cyclobutylmethyl analog behaves as a µ-opioid receptor agonist, activating the receptor. scilit.com This functional switch from antagonist to agonist with the simple extension of one carbon atom in the N-substituent's ring structure highlights a sophisticated modulatory mechanism.
Further analysis of their binding affinities revealed that both compounds bind with high affinity to µ, δ (delta), and κ opioid receptors. However, their selectivity profiles differ. Both this compound and its cyclobutyl analog were found to be approximately two-fold more selective for the κ-receptor over the µ-receptor. A more significant difference was observed in their selectivity for the κ-receptor versus the δ-receptor. The cyclobutyl derivative displayed an 18-fold greater affinity for the κ-receptor compared to the δ-receptor, whereas this compound showed only a 4-fold preference. scilit.com
These findings underscore that the N-substituent on the morphinan scaffold can act as a molecular switch, modulating the compound's efficacy at the µ-opioid receptor. This type of behavior, where a structural modification influences the functional output of the core molecule, is a cornerstone of allosteric modulation. The "message" of the core morphinan structure is reinterpreted by the receptor based on the "address" provided by the N-substituent.
The following table summarizes the key pharmacological differences between this compound and its N-cyclobutylmethyl analog, illustrating the modulatory effect of the N-substituent.
This clear example of functional conversion within a series of closely related morphinans provides strong evidence for the role of allosteric modulation in the cellular and molecular actions of these compounds. The N-substituent appears to interact with the receptor in a way that conformationally biases it to either an active or inactive state upon binding of the morphinan core to the orthosteric pocket, thus dictating the ultimate pharmacological effect.
Research on Analogues and Derivatives of Cyclorphan
Aminothiazolomorphinans
Synthesis and Receptor Selectivity
Aminothiazolomorphinans represent a significant class of cyclorphan (B1240199) analogues developed by incorporating an aminothiazole moiety onto the morphinan (B1239233) skeleton. These compounds have been synthesized to explore modifications of the phenolic hydroxyl group of morphinans, aiming to improve pharmacological properties, such as duration of action and selectivity researchgate.netnih.govacs.orgnih.govresearchgate.net.
Research has focused on exploring regioisomeric analogues, particularly those with the aminothiazole group attached to the C-ring of the morphinan structure nih.govacs.orgnih.govresearchgate.net. For instance, ATPM (1a) demonstrated potent activity, exhibiting sub-nanomolar affinity at the mu (MOR), kappa (KOR), and delta (DOR) opioid receptors, with approximately 2-fold selectivity for KOR over MOR and 3-fold selectivity for KOR over DOR nih.govresearchgate.net. Other aminothiazolomorphinans, such as compound 13a, displayed high affinity at the KOR (Ki = 0.066 nM) and exhibited significant selectivity for KOR over both MOR and DOR nih.gov. Similarly, compound 13c showed high affinity at KOR (0.30 nM) with notable selectivity ratios of 9-fold over MOR and 180-fold over DOR nih.gov. Generally, these N′-monosubstituted aminothiazole-derived morphinans demonstrated high affinities at KOR, typically ranging from 0.06 to 0.94 nM nih.gov. Functional assays using [(35)S]GTPγS binding indicated that many aminothiazolomorphinans act as kappa agonists, often displaying mixed agonist and antagonist properties at the mu opioid receptor nih.gov.
Preclinical Efficacy in Animal Models
The preclinical evaluation of aminothiazolomorphinans has revealed promising pharmacological effects. ATPM (1a) has been reported to attenuate morphine-induced antinociceptive tolerance and reduce the self-administration of heroin in rodent models nih.gov. Furthermore, an N′-alkylated derivative, compound 1c, demonstrated the ability to inhibit morphine sensitization in mice nih.gov. Studies employing intracranial self-stimulation (ICSS) have also been conducted to compare the effects of representative aminothiazolomorphinans with mixed KOR/MOR agonists like butorphan (B10826112) on brain stimulation reward nih.govresearchgate.net.
Carbocyclic and Heterocyclic Analogues
Structure-Activity Relationships of Cyclobutyl and Oxazole (B20620) Analogues
Modifications to the N-substituent and ring structures of the morphinan scaffold have been explored to fine-tune opioid receptor interactions. The introduction of a cyclobutyl group at the N-position, as seen in the analogue 3b (MCL-101), significantly altered the receptor selectivity profile compared to (-)-cyclorphan (3a). Both compounds exhibited high affinity across MOR, DOR, and KOR researchgate.netnih.govacs.org. However, while cyclorphan (3a) displayed approximately 4-fold greater affinity for KOR compared to DOR, the cyclobutyl analogue (3b) showed a more pronounced 18-fold selectivity for KOR over DOR researchgate.netnih.gov.
In terms of functional activity, cyclorphan (3a) acted as a kappa agonist and a mu antagonist, whereas the cyclobutyl analogue (3b) functioned as a kappa agonist and a mu agonist nih.gov. These differences in receptor interaction highlight the impact of subtle structural changes on the pharmacological profile, influencing both affinity and efficacy at different opioid receptor subtypes. Research has also investigated oxazole and urea (B33335) analogues of morphinans, exploring their interactions with opioid receptors semanticscholar.org.
Compounds with Differentiated Opioid Receptor Profiles
Comparison with Oxilorphan, Butorphanol (B1668111), Levorphanol (B1675180), and Nalbuphine (B1235481)
This compound and its derivatives have been extensively compared with other established opioid ligands, including oxilorphan, butorphanol, levorphanol, and nalbuphine, to understand their distinct receptor binding affinities and functional activities.
This compound (3a): Characterized as a kappa agonist and a mu antagonist, it shows moderate selectivity for KOR over MOR and DOR researchgate.netnih.govnih.gov.
Butorphanol: This compound acts as a mixed agonist-antagonist, exhibiting high affinity for KOR and moderate affinity for MOR patsnap.comcabidigitallibrary.orgdrugbank.compfizermedicalinformation.com. It is predominantly a kappa agonist and a mu partial agonist or antagonist cabidigitallibrary.orgdrugbank.compfizermedicalinformation.com. Its affinity profile shows high binding to KOR (Ki ≈ 0.079 nM) and moderate affinity to MOR (Ki ≈ 0.23 nM) nih.gov.
Levorphanol: A potent opioid analgesic, levorphanol demonstrates strong affinity for all three major opioid receptors (MOR, DOR, KOR) and acts as a full agonist at each nih.govnih.govamegroups.orgdrugbank.com. Its binding affinities are reported as MOR (Ki ≈ 0.21 nM), DOR (Ki ≈ 4.2 nM), and KOR (Ki ≈ 2.3 nM) nih.gov.
Nalbuphine: Primarily recognized as a kappa agonist and a mu antagonist, nalbuphine also interacts with the delta receptor drugbank.comwikipedia.org. It exhibits high affinity for both MOR and KOR, with significantly lower affinity for DOR wikipedia.org. Binding studies indicate high affinity for MOR (Ki ≈ 0.5 nM), with progressively lower affinities for KOR (Ki ≈ 29 nM) and DOR (Ki ≈ 60 nM) nih.gov.
The synthesis of carbamate (B1207046) analogues of cyclorphan and butorphanol has yielded compounds with potent binding affinities. For example, phenyl carbamate derivatives (2d and 3d) displayed high affinity for the kappa receptor (Ki ≈ 0.046-0.051 nM) and potent affinity for the mu receptor (Ki ≈ 0.11-0.12 nM), acting as kappa agonists with mixed agonist/antagonist profiles at the mu receptor researchgate.netnih.gov. These findings underscore the ability to modulate receptor selectivity and efficacy through chemical modifications of the morphinan scaffold.
Q & A
Q. How is (-)-Cyclorphan synthesized and characterized in academic research?
this compound is synthesized via a two-step process starting from triflate intermediates, as described in recent literature. The synthesis involves nucleophilic substitution followed by reduction or amination reactions. For example, 17-(cyclopropylmethyl)morphinan-3-amine derivatives are prepared using triflates (e.g., 4a,b), with spectral characterization via NMR (e.g., δ 6.86 ppm for aromatic protons) and comparison to established data . Experimental protocols must adhere to reproducibility standards, including detailed reagent ratios, solvent systems, and purification methods, as outlined in scientific journal guidelines .
Q. What structural features of this compound are critical for its opioid receptor interactions?
this compound’s activity is attributed to its morphinan backbone and cyclopropylmethyl substituent. Key structural elements include:
- Ring system : The rigid morphinan scaffold enables spatial alignment with receptor binding pockets.
- Substituents : The cyclopropylmethyl group at position 17 enhances κ-opioid receptor (KOR) antagonism, while the 3-amino group modulates selectivity . Structural validation employs X-ray crystallography or comparative NMR analysis against analogs like Butorphan (Fig. 1, ).
Q. What experimental methodologies are used to assess this compound’s receptor binding affinities?
Receptor binding assays typically involve:
- Radioligand displacement : Using -labeled agonists/antagonists (e.g., -U69,593 for KOR) to measure IC values.
- Membrane preparations : From transfected cells (e.g., CHO-K1 expressing human opioid receptors).
- Data normalization : Relative to reference compounds (e.g., naloxone for μ-opioid receptor [MOR]) to calculate values . Controls include nonspecific binding measurements and validation with known ligands.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for κ- vs. μ-opioid receptors?
SAR strategies focus on:
- Substituent modification : Introducing bulkier groups at position 3 (e.g., methyl vs. amino) to sterically hinder MOR binding.
- Molecular docking : Using in silico models (e.g., PH domain-interacting protein bromodomain) to predict binding poses and hydrogen-bond interactions (e.g., Tyr1350A and Pro1340A residues in KOR) .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to differentiate agonist/antagonist profiles.
Q. What in silico approaches validate this compound’s receptor interaction mechanisms?
Computational methods include:
- Molecular dynamics (MD) simulations : To analyze ligand-receptor stability over time (e.g., 100-ns trajectories).
- Free-energy calculations : Using MM/GBSA to quantify binding affinities.
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with Tyr1393) . Validation requires cross-referencing with crystallographic data (e.g., PDB IDs for KOR complexes).
Q. How can researchers resolve contradictions in this compound’s reported receptor binding data across studies?
Contradictions arise from variations in assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:
- Meta-analysis : Aggregating data from multiple studies (e.g., IC ranges for KOR: 2.1–8.7 nM) .
- Standardized protocols : Adopting CONSORT-like guidelines for binding assays to ensure reproducibility .
- Secondary data linkage : Combining functional (e.g., GTPγS binding) and structural data to validate mechanisms .
Methodological Tables
Q. Table 1: Key Synthesis Steps for this compound Derivatives
| Step | Reagents/Conditions | Product Characterization | Reference |
|---|---|---|---|
| 1 | Triflate intermediate (4a,b) | NMR (CDCl): δ 6.86 (d, J=8 Hz) | |
| 2 | Pd-catalyzed amination | NMR: δ 3.5 (bs, 2H, NH) |
Q. Table 2: Structural Comparison of this compound and Butorphan
| Feature | This compound | Butorphan |
|---|---|---|
| Position 17 | Cyclopropylmethyl | N-methyl |
| Receptor Selectivity | κ-antagonist/μ-partial agonist | κ-agonist/μ-antagonist |
| Key Interaction | Tyr1350A hydrogen bonding | Asp138 salt bridge |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
